Z-Val-Gly-OH
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Z-Val-Gly-OH typically involves the coupling of N-benzyloxycarbonyl-L-valine (Z-Val-OH) with glycine (Gly-OH) using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) or hydroxybenzotriazole (HOBt). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at room temperature .
Industrial Production Methods: In an industrial setting, the production of this compound may involve solid-phase peptide synthesis (SPPS) techniques. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Z-Val-Gly-OH can undergo various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.
Deprotection: The benzyloxycarbonyl (Z) group can be removed using catalytic hydrogenation (Pd-C, H2) or strong acids like trifluoroacetic acid (TFA).
Coupling Reactions: this compound can be further coupled with other amino acids or peptides to form longer peptide chains.
Common Reagents and Conditions:
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Deprotection: Catalytic hydrogenation (Pd-C, H2) or TFA.
Coupling: DCC or DIC with DMAP or HOBt in DCM or DMF.
Major Products:
Hydrolysis: Valine and glycine.
Deprotection: L-valyl-L-glycine.
Coupling: Longer peptide chains.
Scientific Research Applications
Chemistry: Z-Val-Gly-OH is widely used in peptide synthesis as a building block for creating more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and hydrolysis .
Biology: In biological research, this compound is used to investigate protein-protein interactions, enzyme-substrate specificity, and the role of peptides in cellular processes .
Medicine: this compound and its derivatives are explored for their potential therapeutic applications, including as enzyme inhibitors, antimicrobial agents, and drug delivery systems .
Industry: In the pharmaceutical and biotechnology industries, this compound is utilized in the development of peptide-based drugs and diagnostic tools .
Mechanism of Action
Z-Val-Gly-OH exerts its effects primarily through its interactions with enzymes and proteins. The compound can act as a substrate or inhibitor for various proteolytic enzymes, influencing their activity and specificity. The benzyloxycarbonyl (Z) group provides stability and protection during synthetic processes, allowing for controlled reactions and modifications .
Comparison with Similar Compounds
Z-Gly-OH: N-benzyloxycarbonylglycine, a simpler analog with only glycine.
Z-Val-OH: N-benzyloxycarbonyl-L-valine, a single amino acid derivative.
H-Lys-Ala-Val-Gly-OH: A tetrapeptide with lysine, alanine, valine, and glycine
Uniqueness: Z-Val-Gly-OH is unique due to its specific combination of valine and glycine with a benzyloxycarbonyl protecting group. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various synthetic and research applications .
Properties
IUPAC Name |
2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O5/c1-10(2)13(14(20)16-8-12(18)19)17-15(21)22-9-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,16,20)(H,17,21)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWOJWUBBCZRMTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384380 | |
Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2790-84-3 | |
Record name | 2-(2-{[(benzyloxy)carbonyl]amino}-3-methylbutanamido)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30384380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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